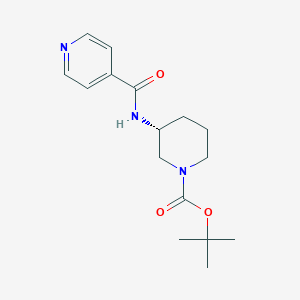

(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXRHIQORKGFPV-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.

Mode of Action

It is presumed that similar compounds interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir). This interaction leads to the inability of certain insects to recognize their host’s cues.

Biochemical Pathways

When trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered. These pathways are associated with the proliferation, differentiation, and survival of cells.

Pharmacokinetics

A similar compound, c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9. These properties can impact the bioavailability of the compound.

Activité Biologique

(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The structural features of this compound, including its piperidine and pyridine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Key Structural Features:

- Piperidine ring: Central to its activity, influencing binding interactions.

- Pyridine moiety: Known for contributing to various biological activities, including antibacterial and anticancer effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

-

Antimicrobial Activity:

- The compound has shown potential against various bacterial strains. In vitro studies suggest it could act as a lead compound for developing new antibacterial agents.

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators.

-

Neuroprotective Effects:

- Some studies have suggested that compounds with similar structures exhibit neuroprotective properties, potentially relevant for conditions like Parkinson's disease.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It is hypothesized that the compound interacts with neurotransmitter receptors, which could explain its neuroprotective effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |

| Study B | Reported anticancer effects in vitro, with apoptosis induction observed in breast cancer cell lines. |

| Study C | Investigated neuroprotective properties in animal models, showing reduced neuronal death in models of oxidative stress. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or pyridine rings can enhance potency and selectivity against target pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

Key structural analogs are compared below based on substituents, stereochemistry, and physicochemical properties:

Structural Insights :

- Substituent Position: The target compound’s pyridine-4-carbonylamino group at C3 contrasts with PK03447E-1’s pyridin-3-yl at C4, highlighting positional isomerism’s impact on receptor binding .

- Functional Groups: The tetrazole analog () demonstrates how electronegative groups enhance antidiabetic activity, whereas cyano/ketone substituents () may alter reactivity or solubility .

- Stereochemistry : The (R)-configuration in the target compound and (3R,4R)-diastereomers () emphasize the role of chirality in pharmacological specificity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory and Dermal Protection : Wear NIOSH-approved respirators, nitrile gloves, and lab coats to avoid inhalation or skin contact. Use fume hoods to minimize aerosol exposure .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. How is the compound synthesized, and what purification methods are effective?

- Methodological Answer :

- Synthetic Route : The compound is typically synthesized via a multi-step process involving condensation of pyridine-4-carboxylic acid derivatives with tert-butyl-protected piperidine intermediates. For example, coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) under inert atmospheres .

- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields high-purity product. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) verify stereochemistry and functional groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyridine aromatic protons (δ ~8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 336.19) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies for this compound?

- Methodological Answer :

- Data Processing : Use SHELXC/D/E for initial phasing of X-ray diffraction data. For high-resolution datasets (<1.0 Å), SHELXL refines anisotropic displacement parameters to resolve electron density ambiguities .

- Twinning Analysis : If twinning is suspected (e.g., in monoclinic systems), apply SHELXL’s TWIN/BASF commands to model twin fractions and improve R-factor convergence .

- Validation : Cross-validate refined structures with PLATON or CCDC Mercury to check for geometric outliers (e.g., bond angles >5° from ideal values) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., tert-butyl (R)-3-aminopiperidine-1-carboxylate) to minimize racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

- Kinetic Resolution : Employ lipase-catalyzed acylations (e.g., Candida antarctica lipase B) to selectively protect the desired enantiomer .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to pyridine-sensitive targets (e.g., kinase domains). Validate with SPR (surface plasmon resonance) assays to measure binding affinity (KD) .

- Cellular Assays : Test inhibitory activity in HEK293 cells transfected with target receptors. IC50 values can be determined via luciferase reporter systems .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray crystallography data for the compound’s conformation?

- Methodological Answer :

- Dynamic Effects : NMR may capture solution-state flexibility (e.g., piperidine ring puckering), while X-ray data reflect the solid-state conformation. Compare NOE (Nuclear Overhauser Effect) correlations with crystallographic torsion angles .

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to model energy differences between conformers. A <1 kcal/mol difference suggests negligible thermodynamic preference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.